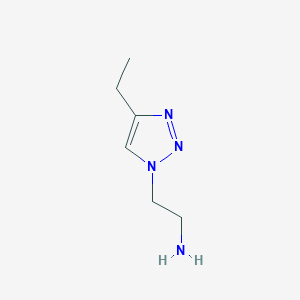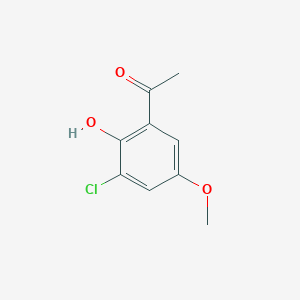![molecular formula C15H9FO B7829298 4-[2-(4-fluorophenyl)ethynyl]benzaldehyde](/img/structure/B7829298.png)
4-[2-(4-fluorophenyl)ethynyl]benzaldehyde
Descripción general
Descripción
4-[2-(4-fluorophenyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C15H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorophenyl group and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-[2-(4-fluorophenyl)ethynyl]benzaldehyde can be synthesized through a Sonogashira coupling reaction. This involves the coupling of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The trimethylsilyl group is then removed using a base to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is a common method used in industrial settings for the synthesis of similar compounds. This method is scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(4-fluorophenyl)ethynyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in substitution reactions, such as Sonogashira coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.
Major Products Formed:
Oxidation: 4-[(4-Fluorophenyl)ethynyl]benzoic acid.
Reduction: 4-[(4-Fluorophenyl)ethynyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
4-[2-(4-fluorophenyl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-fluorophenyl)ethynyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The fluorophenyl group can enhance the compound’s binding affinity to specific molecular targets through hydrophobic interactions.
Comparación Con Compuestos Similares
4-Ethynylbenzaldehyde: Similar structure but lacks the fluorophenyl group.
1-Ethynyl-4-fluorobenzene: Similar structure but lacks the aldehyde group.
Uniqueness: 4-[2-(4-fluorophenyl)ethynyl]benzaldehyde is unique due to the presence of both the fluorophenyl and ethynyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
4-[2-(4-fluorophenyl)ethynyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h3-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZSEUBEUGFYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate](/img/structure/B7829252.png)

![{1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-yl}acetic acid](/img/structure/B7829270.png)
![6,8-Dimethylisothiazolo[3',4':4,5]thieno[2,3-b]pyridin-3-ylamine](/img/structure/B7829277.png)





![4,7-Dimethoxy-5-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B7829295.png)
